Cephalosporanic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4704-60-3 |
|---|---|
Molecular Formula |
C10H11NO5S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
(6R)-3-(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO5S/c1-5(12)16-3-6-4-17-8-2-7(13)11(8)9(6)10(14)15/h8H,2-4H2,1H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
YGBFLZPYDUKSPT-MRVPVSSYSA-N |
SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H](CC2=O)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(CC2=O)SC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Cephalosporanic Acid and Its Intermediates
Chemical Synthesis Approaches for Cephalosporanic Acid
Chemical synthesis routes for obtaining 7-ACA from Cephalosporin (B10832234) C typically involve deacylation of the aminoadipyl side chain at the 7-position.
The classical chemical route for producing 7-ACA from Cephalosporin C involves a series of reactions designed to cleave the aminoadipyl side chain. This process historically required harsh conditions, including the use of toxic reagents such as organic solvents, chlorinated solvents, chlorosilanes, and dimethylaniline, often at very low temperatures (e.g., -50°C) mdpi.comgoogle.com. These multi-step procedures were associated with significant environmental drawbacks due to the generation of toxic chemical waste and polluted water mdpi.comgoogle.com. Despite these disadvantages, chemical deacylation was the primary method for 7-ACA production initially mdpi.com. Examples of chemical deacylation methods include processes utilizing iminoether or nitrosyl chloride tandfonline.com.
Stereoselective and chemoselective synthesis strategies are crucial in the synthesis of complex molecules like cephalosporanic acids and their derivatives to ensure the correct spatial arrangement of atoms and to selectively modify specific functional groups. While specific detailed examples of stereoselective or chemoselective synthesis of this compound itself from simpler precursors were not extensively detailed in the search results, the synthesis of this compound derivatives often employs such strategies. For instance, the synthesis of 7α-methoxycephalosporins involves stereoselective methoxylation capes.gov.bracs.org. Chemoselective reactions, which target specific functional groups in the presence of others, are also fundamental in modifying the this compound nucleus to produce various antibiotics semanticscholar.orgresearchgate.netorganic-chemistry.orgrsc.org. The introduction of specific side chains at the 7-amino group or modifications at the C-3' position often require careful control of reaction conditions to achieve chemoselectivity nih.govnih.gov.
Research continues into developing novel synthetic routes to the this compound nucleus and its analogues, aiming for more efficient, environmentally friendly, and potentially stereoselective methods. While the conversion of Cephalosporin C to 7-ACA remains the primary industrial source, alternative synthetic strategies explore the construction of the cephalosporin ring system from simpler, non-β-lactam precursors or the modification of existing β-lactam structures like penicillins google.com. These novel routes often involve complex cyclization reactions and functional group transformations to assemble the characteristic cephem core structure. For example, routes starting from penicillin G have been explored, involving ring expansion among other reactions google.com.
Stereoselective and Chemo-selective Synthesis Strategies for Cephalosporanic Acids
Biocatalytic Production of 7-Aminothis compound (7-ACA)
The biocatalytic production of 7-ACA from Cephalosporin C has largely replaced chemical methods due to its environmental advantages and comparable yields mdpi.comnih.gov. This process utilizes enzymes to cleave the aminoadipyl side chain of Cephalosporin C.
The most widely adopted industrial enzymatic method for producing 7-ACA from Cephalosporin C is a two-step process mdpi.commicrobiologyjournal.orggoogle.comnih.gov. This process involves the sequential action of two different enzymes.
The first step in this two-step conversion is the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C, which yields glutaryl-7-aminothis compound (GL-7-ACA) and α-ketoadipyl-7-aminothis compound (AKA-7-ACA) mdpi.comubbcluj.ro. The second step involves the hydrolysis of the glutaryl side chain from GL-7-ACA to produce 7-ACA mdpi.com.
Interactive Table 1: Two-Step Enzymatic Conversion Intermediates
| Step | Enzyme(s) | Substrate | Product(s) |
| 1 | D-Amino Acid Oxidase (DAAO) | Cephalosporin C | Glutaryl-7-aminothis compound (GL-7-ACA), α-ketoadipyl-7-aminothis compound (AKA-7-ACA) |
| 2 | Glutaryl-7-aminothis compound acylase (GL-7-ACA acylase) | GL-7-ACA | 7-Aminothis compound (7-ACA) |
This two-step enzymatic transformation is favored industrially due to its safety and environmental friendliness compared to chemical routes microbiologyjournal.org. The enzymes are often immobilized on solid matrices to facilitate their reuse and improve process efficiency google.com.
D-amino acid oxidase (DAAO, EC 1.4.3.3) plays a critical role in the first step of the two-step enzymatic conversion of Cephalosporin C to 7-ACA google.comresearchgate.netnih.govdntb.gov.ua. This enzyme catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C, leading to the formation of GL-7-ACA and AKA-7-ACA mdpi.comubbcluj.ro.
DAAO from the yeast Trigonopsis variabilis (TvDAAO) is particularly notable for its favorable catalytic parameters with Cephalosporin C and is widely used in industrial processes google.comresearchgate.netnih.gov. Research has also focused on developing mutant variants of TvDAAO and other DAAOs to improve their activity towards Cephalosporin C and enhance their stability nih.gov.
The application of DAAO in this process often needs to address the production of hydrogen peroxide (H₂O₂) as a byproduct, which can inactivate enzymes, particularly DAAO itself ubbcluj.roresearchgate.net. Co-immobilization with catalase is a standard method to mitigate this issue by breaking down hydrogen peroxide researchgate.net.
While the two-step process using DAAO and GL-7-ACA acylase is prevalent, research has also explored one-step enzymatic conversions using cephalosporin C acylase (CCA) mdpi.commicrobiologyjournal.orgubbcluj.ronih.gov. However, natural CCAs often have low efficiency for directly cleaving the side chain of Cephalosporin C, and protein engineering is employed to improve their activity microbiologyjournal.orgnih.gov. Some studies have also investigated one-pot systems combining DAAO and GL-7-ACA acylase, sometimes in the form of fusion proteins, to simplify the process researchgate.net.
Two-Step Enzymatic Conversion Strategies from Cephalosporin C
Utilization of Glutaryl-7-Aminothis compound (GL-7-ACA) Acylase
The two-step enzymatic process for converting CPC to 7-ACA involves the intermediate glutaryl-7-aminothis compound (GL-7-ACA). ubbcluj.ronih.govresearchgate.netscispace.com The second step of this process specifically utilizes glutaryl-7-aminothis compound (GL-7-ACA) acylase (EC 3.5.1.93) to hydrolyze GL-7-ACA into 7-ACA and glutarate. ubbcluj.roresearchgate.netscispace.comebi.ac.ukwikipedia.org
This enzyme is a member of the N-terminal hydrolase family. ebi.ac.uknih.govacs.org The activation of GL-7-ACA acylase often involves autoproteolytic cleavage of a precursor protein, resulting in a mature enzyme composed of two non-identical subunits that form an (αβ)₂ heterotetramer. acs.orgasm.org This processing reveals an N-terminal nucleophile essential for catalysis. ebi.ac.ukacs.org
GL-7-ACA acylases from various microorganisms, including Pseudomonas and Acinetobacter species, have been studied and utilized. google.comresearchgate.net Recombinant Escherichia coli strains have been engineered to produce GL-7-ACA acylase for industrial applications. google.comgoogleapis.com The enzymatic conversion using immobilized GL-7-ACA acylase is typically conducted within a temperature range of 20 to 35°C and a pH range of 7 to 9, often around pH 8. google.comgoogleapis.com High conversions and yields, typically 80-90%, are achievable with immobilized GL-7-ACA acylase, leading to a high-purity final product. google.com
One-Step Enzymatic Conversion Approaches for 7-ACA Production
While the two-step process is widely used, the development of a one-step enzymatic conversion of CPC directly to 7-ACA has been a significant area of research due to its potential for process simplification and cost reduction. ubbcluj.ronih.govresearchgate.netopenbiotechnologyjournal.comresearchgate.net This approach primarily relies on the activity of cephalosporin C acylase (CCA). ubbcluj.ronih.govopenbiotechnologyjournal.com
Research and Development of Cephalosporin C Acylase (CCA)
Cephalosporin C acylases (CCAs) are enzymes capable of directly hydrolyzing the D-α-aminoadipoyl side chain of cephalosporin C to yield 7-ACA in a single step. japsonline.come3s-conferences.org These enzymes have been identified in various bacterial strains, including Pseudomonas species. nih.govjapsonline.comrsc.org However, the catalytic efficiency of naturally occurring CCAs towards CPC is often low compared to their activity on GL-7-ACA. researchgate.netopenbiotechnologyjournal.comjapsonline.comnih.gov This limited activity has been a major hurdle for their widespread industrial application in a one-step process. researchgate.netopenbiotechnologyjournal.comnih.gov
Research efforts have focused on improving the activity and specificity of CCAs towards CPC through various protein engineering techniques. openbiotechnologyjournal.comresearchgate.netnih.gov CCAs have been classified into different classes based on their characteristics. nih.gov
Enzyme Engineering and Directed Evolution for Enhanced Specificity and Catalysis
Enzyme engineering and directed evolution have been extensively applied to cephalosporin acylases, including both GL-7-ACA acylases and CCAs, to improve their catalytic efficiency, substrate specificity, and stability for industrial 7-ACA production. nih.govmit.eduscispace.comfrontiersin.org These approaches aim to create enzyme variants with enhanced properties not typically found in native enzymes. nih.gov
Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into an enzyme's structure to investigate and alter its function. mit.eduasm.orggoogle.com Studies on cephalosporin acylases have utilized site-directed mutagenesis to identify residues critical for substrate binding, catalysis, and stability. openbiotechnologyjournal.comasm.org
For example, mutations in the substrate-binding pocket of GL-7-ACA acylase from Pseudomonas sp. strain 130 (CA130) have resulted in increased catalytic efficiency towards GL-7-ACA. asm.org Specific mutations like Y151αF and Q50βN in CA130 showed a two to threefold increase in catalytic efficiency (kcat/Km) compared to the wild-type enzyme, with decreased Km values and increased kcat values. asm.org
Site-directed mutagenesis has also been applied to CCAs to enhance their activity towards CPC. Mutations in Pseudomonas strain N176 acylase, such as M31βF, H57βS, and H70βS, have been shown to increase activity towards CPC. rsc.orgfrontiersin.org Combining mutations has led to further improvements. rsc.org For instance, a triple mutant (Q50βM/Y149αK/F177βG) of a Pseudomonas diminuta acylase showed an approximately 8-fold higher catalytic activity towards CPC compared to the wild type. openbiotechnologyjournal.comasm.org Another study reported a triple mutation (A215αY-H57βS-H70βS and H57βS-H70βS-L154βY) in Pseudomonas N176 glutaryl acylase variants that resulted in a 100-fold increase in specificity constant for CephC. frontiersin.org
Mutagenesis studies also address enzyme stability, an important factor for industrial bioreactors. asm.org Mutations have been identified that increase the half-life or shift the optimal pH of the enzyme. asm.org
Computational enzyme design plays a crucial role in modern biocatalysis by predicting how specific mutations can alter enzyme properties, thereby reducing the need for extensive experimental screening. researchgate.netmdpi.com This approach utilizes computational tools and algorithms to design enzymes with improved activity, stability, and selectivity for desired reactions, including the conversion of CPC to 7-ACA. researchgate.netmdpi.comnih.govnih.gov
Computational strategies can explore a wider range of mutational possibilities than traditional methods. researchgate.net Techniques such as homology modeling, molecular docking, and molecular dynamics simulations are employed to understand enzyme-substrate interactions and predict the effects of mutations. openbiotechnologyjournal.commdpi.com
Computational design has been used to engineer cephalosporin C acylase variants with enhanced catalytic efficiency and stability. nih.gov For instance, a computational strategy integrated design at both hydrophobic core regions (for stability) and the active site (for activity) of Pseudomonas strain N176 cephalosporin C acylase. nih.gov This led to the identification of mutations that recovered stability lost due to active site modifications and improved catalytic efficiency. nih.gov A two-point mutant (L154βF/L180βF) increased the protein melting temperature (Tm) and catalytic efficiency (Vmax/Km). nih.gov
Computational methods can also be used to design enzymes for the synthesis of semi-synthetic cephalosporins by catalyzing the condensation of 7-ACA or its derivatives with side-chain precursors. researchgate.netnih.gov
Site-Directed Mutagenesis Studies on Cephalosporin Acylases
Enzyme Immobilization Techniques in 7-ACA Industrial Production
Enzyme immobilization is a critical aspect of the industrial production of 7-ACA using enzymatic methods. scispace.come3s-conferences.org Immobilizing enzymes, such as GL-7-ACA acylase and CCA, offers several advantages over using free enzymes, including increased stability, ease of separation from the reaction mixture, and reusability. scispace.comgoogle.come3s-conferences.org These benefits contribute significantly to the economic viability and efficiency of the industrial process. scispace.comgoogle.com
Various carriers and techniques are employed for enzyme immobilization. scispace.come3s-conferences.org Covalent coupling to solid supports is a common method, where the enzyme's inactive side chains are chemically bonded to reactive groups on the carrier material. e3s-conferences.org Examples of carriers include amino-activated and epoxy-activated carriers. e3s-conferences.org High-porous hydrophilic carriers have also been found to be effective for immobilizing GL-7-ACA acylase. scispace.com
The immobilization process needs to be optimized for each specific enzyme and carrier combination to achieve maximum activity and stability. scispace.come3s-conferences.org Parameters such as enzyme loading, pH, temperature, and the concentration of crosslinking agents (e.g., glutaraldehyde) are optimized. scispace.come3s-conferences.orgrevistabionatura.com For instance, optimizing glutaraldehyde (B144438) concentration and crosslinking time were found to be important for immobilizing CCA using crosslinked enzyme aggregates (CLEAs). revistabionatura.com
Immobilized enzymes demonstrate improved thermal and pH stability compared to their free counterparts. revistabionatura.com The reusability of immobilized enzymes is a key factor in reducing production costs. scispace.comgoogle.com Immobilized GL-7-ACA acylase has been shown to retain significant activity after multiple reuse cycles. scispace.com
Interactive Data Table: Enzyme Immobilization Parameters
| Enzyme | Carrier Type | Immobilization Method | Optimized Parameter Example (Carrier) | Optimized Parameter Example (Crosslinker) | Activity Retention After Reuse | Source |
| GL-7-ACA Acylase | High-porous hydrophilic | Covalent coupling | FPHA | 1% Glutaraldehyde | ~62% after 72 cycles (at 25°C) | scispace.com |
| GL-7-ACA Acylase | Ion exchange resins | Immobilization on resin | Not specified | Not specified | Reusable a large number of times | google.com |
| CCA | Amino-activated, Epoxy-activated | Covalent coupling | ES-103B | Not specified | Not specified | e3s-conferences.org |
| CCA (CLEAs) | Matrix-less (Chitosan co-aggregate) | Crosslinking | Chitosan | 0.20% Glutaraldehyde | Not specified | revistabionatura.com |
Biosynthetic Pathways and Genetic Engineering in Microorganisms
Natural Biosynthesis of Cephalosporins and Their Precursors Leading to Cephalosporanic Acid
The natural biosynthesis of cephalosporins originates from the amino acids L-α-aminoadipic acid (L-α-AAA), L-cysteine, and L-valine. These precursors are condensed by a single multifunctional enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ruhr-uni-bochum.deannualreviews.org. ACVS functions similarly to other non-ribosomal peptide synthetases, employing a thiotemplate mechanism ruhr-uni-bochum.de.
The ACV tripeptide then undergoes cyclization to form the β-lactam ring and the thiazolidine (B150603) ring, yielding isopenicillin N (IPN). This reaction is catalyzed by isopenicillin N synthase (IPNS), encoded by the pcbC gene ruhr-uni-bochum.deannualreviews.org. IPNS is an Fe2+ oxidase enzyme responsible for this crucial cyclization step nih.govcapes.gov.br.
Following the formation of IPN, an epimerization step converts the L-α-aminoadipyl side chain to the D-α-aminoadipyl configuration, resulting in penicillin N google.com. This conversion is catalyzed by the isopenicillin N epimerase system, which in Acremonium chrysogenum is a two-component system encoded by the cefD1 and cefD2 genes nih.govnih.gov. These genes encode an isopenicillinyl-CoA ligase and an isopenicillinyl-CoA epimerase, respectively nih.gov. In cephamycin-producing bacteria, a different pyridoxal (B1214274) phosphate-dependent epimerase mediates this conversion nih.gov.
Penicillin N is then subjected to ring expansion, converting the five-membered thiazolidine ring into the six-membered dihydrothiazine ring characteristic of cephalosporins. This reaction, leading to deacetoxycephalosporin C (DAOC), is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also an Fe2+ oxidase nih.govcapes.gov.br. In Acremonium chrysogenum, DAOCS and deacetylcephalosporin C synthase (DACS) activities are located in a single bifunctional enzyme encoded by the cefEF gene ruhr-uni-bochum.deasm.org.
DAOC is subsequently hydroxylated to form deacetylcephalosporin C (DAC), a reaction also catalyzed by the bifunctional enzyme encoded by cefEF asm.org. The final step in the biosynthesis of cephalosporin (B10832234) C in fungi is the acetylation of DAC, catalyzed by acetyl-CoA: deacetylcephalosporin C acetyltransferase, encoded by the cefG gene ruhr-uni-bochum.deasm.org. This enzyme transfers an acetyl group from acetyl-CoA to the hydroxyl group of DAC, yielding cephalosporin C asm.org.
The genes involved in cephalosporin biosynthesis in Acremonium chrysogenum are organized in at least two clusters: an "early" cluster containing pcbAB, pcbC, cefD1, and cefD2, and a "late" cluster containing cefEF and cefG ruhr-uni-bochum.deasm.orgresearchgate.net. These clusters are located on different chromosomes in A. chrysogenum ruhr-uni-bochum.deresearchgate.net.
A key intermediate in the production of semi-synthetic cephalosporins is 7-aminothis compound (7-ACA), which is derived from cephalosporin C researchgate.netubbcluj.ro. While 7-ACA is not directly produced in high yields by the natural A. chrysogenum pathway, it can be obtained from cephalosporin C through enzymatic or chemical deacylation researchgate.netubbcluj.roresearchgate.net. Enzymatic conversion of cephalosporin C to 7-ACA is often preferred over chemical methods due to environmental considerations researchgate.netresearchgate.net. This enzymatic conversion can occur via a two-step process involving D-amino acid oxidase and glutaryl-7-ACA acylase, or a one-step process using a cephalosporin C acylase researchgate.netubbcluj.ro.
The biosynthesis pathway can be summarized by the following enzymatic steps and corresponding genes:
| Step | Enzyme | Gene(s) | Precursor(s) | Product(s) |
| Condensation | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | pcbAB | L-α-aminoadipic acid, L-cysteine, L-valine | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine |
| Cyclization | Isopenicillin N synthase (IPNS) | pcbC | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine | Isopenicillin N |
| Epimerization | Isopenicillin N epimerase (Isopenicillinyl-CoA ligase/epimerase) | cefD1, cefD2 | Isopenicillin N | Penicillin N |
| Ring Expansion and Hydroxylation | Deacetoxycephalosporin C synthase/Deacetylcephalosporin C synthase | cefEF | Penicillin N | Deacetoxycephalosporin C, Deacetylcephalosporin C |
| Acetylation | Acetyl-CoA: deacetylcephalosporin C acetyltransferase | cefG | Deacetylcephalosporin C, Acetyl-CoA | Cephalosporin C |
Metabolic Engineering for Enhanced this compound Precursor Production
Metabolic engineering strategies have been employed to enhance the production of this compound precursors, primarily by increasing the flux through the cephalosporin biosynthetic pathway and minimizing competing pathways. This involves modifying the expression levels of key enzymes and transporters, as well as optimizing the supply of precursor amino acids.
Increasing the genetic dose by introducing additional copies of biosynthetic genes has been an initial approach to improve production medigraphic.com. For example, increasing the copy number of the cefEF gene encoding DAOCS/DACS in A. chrysogenum has been shown to reduce DAOC levels and increase cephalosporin C titer researchgate.net.
Improving the supply of precursor amino acids is another critical aspect of metabolic engineering. L-α-aminoadipic acid is an intermediate in the L-lysine biosynthesis pathway, and the enzyme α-aminoadipate reductase (α-AAR), encoded by the lys2 gene, competes with ACVS for L-α-AAA ruhr-uni-bochum.de. Lowering α-AAR activity in high cephalosporin-producing strains can potentially increase the availability of L-α-AAA for cephalosporin biosynthesis ruhr-uni-bochum.de. Similarly, L-cysteine and L-valine availability can influence the initiation of ACV tripeptide formation ruhr-uni-bochum.de. The enzyme cystathionine-γ-lyase, encoded by the mecB gene, is crucial for transferring L-cysteine from primary metabolism to the cephalosporin C pathway ruhr-uni-bochum.de.
Genetic engineering has also focused on improving the transport of intermediates. The cefM gene in A. chrysogenum encodes a transporter protein of the major facilitator superfamily (MFS) that is essential for cephalosporin biosynthesis nih.gov. Targeted inactivation of cefM leads to the accumulation of penicillin N, indicating its role in translocating penicillin N from peroxisomes to the cytosol for further conversion nih.gov. Complementation with the cefM gene restores normal penicillin N levels and allows for the synthesis and secretion of later intermediates and cephalosporin C nih.gov.
Metabolic engineering efforts also include optimizing regulatory mechanisms. The expression of cephalosporin biosynthesis genes is influenced by various factors, including carbon and nitrogen sources, pH, and oxygen levels researchgate.net. Understanding and manipulating transcriptional regulators, such as the AcveA gene which regulates several cephalosporin biosynthesis genes, can impact production levels asm.org.
Furthermore, strategies to improve the efficiency of enzymatic conversion steps are being explored. While the natural pathway in A. chrysogenum leads to cephalosporin C, the industrial demand for 7-ACA has spurred efforts to engineer strains capable of directly producing 7-ACA or improving the efficiency of its enzymatic conversion from cephalosporin C researchgate.netnih.gov. Introducing bacterial cephalosporin C acylase genes into A. chrysogenum has shown promise for the one-step bioconversion of cephalosporin C to 7-ACA, although yields are still being optimized nih.govmdpi.com.
Heterologous Expression Systems for Enzymatic Conversion (e.g., Acremonium chrysogenum, Escherichia coli, Saccharomyces cerevisiae)
Heterologous expression involves introducing genes from one organism into a different host organism to produce specific enzymes or compounds. This approach is valuable for studying individual enzymes, optimizing specific steps in the biosynthetic pathway, and potentially creating novel production platforms.
Acremonium chrysogenum itself can serve as a host for the heterologous expression of enzymes, particularly those involved in later stages of cephalosporin modification or the conversion of cephalosporin C to 7-ACA. Studies have demonstrated the successful expression of bacterial cephalosporin C acylase genes in A. chrysogenum, leading to the intracellular processing and enzymatic activity of the heterologous enzyme mdpi.comnih.govtandfonline.com. Efficient expression systems using strong promoters and multiple gene copies have been developed for this purpose nih.govtandfonline.com. While the direct production of 7-ACA in A. chrysogenum through this approach has been demonstrated, optimizing yields remains an area of research nih.govmdpi.com.
Escherichia coli is a widely used host for heterologous protein expression due to its rapid growth, well-characterized genetics, and ease of genetic manipulation mdpi.comresearchgate.net. E. coli has been explored for the expression of enzymes involved in cephalosporin biosynthesis and modification, such as cephalosporin C acylase japsonline.comjapsonline.com. However, expressing complex eukaryotic enzymes or those requiring specific post-translational modifications in E. coli can face challenges, including inclusion body formation and the production of inactive proteins japsonline.comjapsonline.comnih.gov. Strategies to overcome these obstacles include codon optimization, co-expression with chaperones, and optimization of fermentation conditions japsonline.comjapsonline.com. Despite these challenges, E. coli remains a valuable system for producing and characterizing individual enzymes from the cephalosporin pathway pnas.org.
Saccharomyces cerevisiae (baker's yeast) is another important eukaryotic host for heterologous expression, offering advantages such as the ability to perform post-translational modifications and secrete proteins mdpi.comresearchgate.net. S. cerevisiae has been used to express enzymes from various metabolic pathways acs.orgmdpi.com. While S. cerevisiae is not a natural producer of cephalosporins, it can be engineered to express enzymes from the pathway for research or potential production purposes. For instance, studies on expressing transporter proteins related to secondary metabolism in S. cerevisiae highlight its potential as a host for studying and manipulating transport mechanisms relevant to cephalosporin production core.ac.uk. Compared to E. coli, S. cerevisiae is generally recognized as safe (GRAS) and can be advantageous for producing certain types of proteins researchgate.net. However, limitations such as inefficient secretion and hyperglycosylation can occur mdpi.comresearchgate.net.
The choice of heterologous host depends on the specific enzyme or pathway being expressed and the desired outcome. A. chrysogenum is suitable for modifying the existing cephalosporin pathway, while E. coli and S. cerevisiae offer platforms for expressing individual enzymes or reconstructing parts of the pathway for study or novel production routes.
Derivatization and Structure Activity Relationship Sar Studies of Cephalosporanic Acid
Strategic Chemical Modifications of the Cephalosporanic Acid Nucleus
The 7-ACA nucleus, derived typically from cephalosporin (B10832234) C through chemical or enzymatic processes, is the key intermediate for generating diverse cephalosporin derivatives. ubbcluj.roresearchgate.netmdpi.com Modifications at different positions of this bicyclic system significantly influence the antibacterial spectrum, potency, stability against β-lactamases, and pharmacokinetic attributes. ubbcluj.roauburn.eduscribd.com
Modifications at the C-7 Position of this compound
The C-7 position of the this compound nucleus is a primary site for structural modifications, particularly through the introduction of various acyl side chains. auburn.edumdpi.comuoanbar.edu.iq These modifications are critical in determining the spectrum of antibacterial activity and the stability against enzymatic hydrolysis by β-lactamases. auburn.eduscribd.com
Systematic Variations in Acyl Side Chain Structures (e.g., Arylacetamido, Aminothiazolyl)
Variations in the acyl side chain at the C-7 amino group have a profound impact on the antibacterial spectrum and resistance to β-lactamases. For instance, the introduction of an arylacetamido group at C-7 is characteristic of some earlier generation cephalosporins. nih.gov Modifications of the aryl group in 7-arylacetamido cephalosporins have shown improvements in activity against Gram-positive organisms. researchgate.net
The incorporation of an aminothiazolyl group in the acyl side chain at C-7 is a common feature in many third and fourth-generation cephalosporins, contributing to enhanced activity against Gram-negative bacteria. nih.govnih.govuobasrah.edu.iq Systematic variations within the acyl side chain, such as the substitution pattern on aryl or heteroaryl rings and the inclusion of oxime functionalities, further refine the activity profile and confer resistance to various β-lactamases. nih.govnih.govnih.gov Studies on 7-[α-(N,N'-substituted-amidinothio)-acetamido] cephalosporanic acids have explored the impact of cyclic and non-cyclized amidino groups, showing that derivatives with an unsubstituted cyclized amidino group can have broader activity, including against cephalothin-resistant strains. nih.gov Non-cyclized amidino groups with specific alkyl substituents, such as ethyl and propyl, have demonstrated improved in vitro activity and efficacy in experimental infections. nih.gov
New derivatives with acyl side chains containing arylideneamino-1,3,4-thiadiazole linked by sulfide (B99878) or disulfide bonds at the C-7 position have been synthesized, and their preliminary antimicrobial activities investigated. mdpi.comnih.gov Some of these compounds showed moderate activity against tested microorganisms, with those containing disulfide bonds exhibiting better activity against Staphylococcus aureus and Escherichia coli. mdpi.comnih.gov
Incorporation of Diverse Heterocyclic Moieties
The inclusion of diverse heterocyclic moieties within the C-7 acyl side chain is a significant strategy in cephalosporin research to develop more potent compounds. mdpi.com Heterocyclic rings such as aminothiazole are known to enhance activity against Gram-negative bacteria. nih.govuobasrah.edu.iq Other heterocyclic structures, including 1,3,4-thiadiazole (B1197879) and 1,2,4-thiadiazole (B1232254) moieties, have been incorporated at the C-7 acyl side chain, leading to potent compounds with improved minimum inhibitory concentration (MIC) values. mdpi.comnih.gov The presence of certain heterocyclic structures, often containing a toxophoric -N=C-S- group, is associated with various biological activities. nih.gov Additionally, the incorporation of piperazine, N-methyl piperazine, and pyrrolidine (B122466) ring substitutions at the C-7 position has also led to active compounds. slideshare.net
Modifications at the C-3 Position of this compound
Modifications at the C-3 position of the this compound nucleus primarily influence the pharmacokinetic properties, metabolic stability, and to some extent, the spectrum of activity and resistance to β-lactamases. auburn.eduscribd.comuoanbar.edu.iq
Esterification and Deacetylation Strategies at C-3
The C-3 position in naturally occurring this compound often features an acetoxymethyl group. slideshare.net Modifications at this position can involve the displacement of the acetoxy group by various nucleophiles or alterations to the ester functionality. nih.gov
Esterification of the carboxylic acid group at the C-4 position (which is structurally linked to modifications at C-3 through the bicyclic system) can be employed to create prodrugs. These prodrugs can exhibit improved oral absorption and acid stability, undergoing hydrolysis in vivo to release the active drug. researchgate.net Examples include the pivaloyloxymethyl esters of certain cephalosporins. researchgate.net
Deacetylation of the 3-acetoxymethyl group can occur metabolically, often leading to less active or inactive metabolites. uoanbar.edu.iquobasrah.edu.iq Strategies involving the modification or replacement of the acetoxymethyl group aim to alter the pharmacokinetic profile, such as half-life and protein binding. auburn.eduscribd.com Replacing the acetoxymethyl group with other substituents, such as heterocyclic thiols, can lead to compounds with altered properties. nih.gov
Structure-Activity Relationship (SAR) Investigations
SAR investigations of cephalosporins aim to elucidate how specific structural features correlate with biological activity. These studies have revealed that the integrity of the beta-lactam ring is essential for activity, as it is the key pharmacophore that interacts with bacterial penicillin-binding proteins (PBPs), inhibiting cell wall synthesis. scribd.comjetir.orgfrontiersin.org The fused dihydrothiazine ring is also crucial for maintaining stability and activity. scribd.com Substitutions at the C-7 and C-3 positions of the cephem nucleus are the primary drivers of variations in antibacterial spectrum, potency, and resistance profiles. jetir.org
Impact of Side Chain Substituents on Biological Potency
The nature of the substituents at the R1 (C-7) and R2 (C-3) positions profoundly affects the biological activity of cephalosporins.
R1 Side Chain (C-7):
The acylamino side chain at the C-7 position is critical for interaction with PBPs. jetir.orgslideshare.net Modifications here significantly influence the antibacterial spectrum and stability against beta-lactamases. scribd.comjetir.org
Steric Hindrance: Increasing steric bulk at the alpha-carbon of the C-7 side chain can enhance stability against certain beta-lactamases. scribd.comslideshare.netkoreascience.kr
Electronic Effects: Electron-withdrawing groups on the R1 side chain can improve stability against some beta-lactamases. scribd.com
Presence of an α-amino group: The presence of an alpha-amino group on the acyl side chain at C-7 is often associated with increased activity against Gram-negative bacteria, while its absence tends to favor activity against Gram-positive bacteria. researchgate.net
Stereochemistry: The L-isomer at positions R1 and R2 on the C-7 side chain has been reported to be significantly more stable towards beta-lactamases compared to the D-isomers. jetir.org The presence of a (Z)-methoxyoxime at this position can further enhance stability. jetir.org
Specific Examples: The 7-methoxy side chain, as seen in cephamycins like cefoxitin (B1668866), confers notable stability to TEM-type beta-lactamases, including ESBLs. nih.gov Cephalosporins with expanded spectra, such as cefotaxime, cefoperazone, ceftriaxone (B1232239), and ceftazidime, possess C-7 side chains that contribute to increased hydrolytic stability against common penicillinases like SHV-1 and TEM-1. nih.gov
R2 Side Chain (C-3):
Substitutions at the C-3 position affect antibacterial activity, spectrum, and pharmacokinetic properties. scribd.com
Leaving Groups: The nature of the leaving group at C-3 influences the elimination of the beta-lactam ring and the stability of the molecule.
Polarity and Volume: Substitutions with greater volume and polarity on the R2 side chain can increase potency against methicillin-sensitive Staphylococcus aureus (MSSA). researchgate.net Polar nitrogen atoms at the alpha-carbon (Cα) of the R2 chain have been shown to produce the best effect on MSSA activity. researchgate.net
Specific Examples: The siderophore moiety at the C-3 position of cefiderocol, which chelates with iron, facilitates its active transport into Gram-negative bacteria, enhancing its stability against beta-lactamases and efflux pumps. koreamed.org A pyrrolidinium (B1226570) functional group at C-3, similar to that in cefepime, contributes to increased antibacterial properties and stability against beta-lactamases. koreamed.org
Here is a summary of the impact of side chain modifications:
| Position | Side Chain Modification | Impact on Activity/Stability | Examples |
| C-7 (R1) | Increased steric bulk at α-carbon | Enhanced stability against certain beta-lactamases. scribd.comslideshare.netkoreascience.kr | |
| C-7 (R1) | Electron-withdrawing groups | Improved stability against some beta-lactamases. scribd.com | |
| C-7 (R1) | Presence of α-amino group | Increased activity against Gram-negative bacteria. researchgate.net | |
| C-7 (R1) | L-isomer stereochemistry | Increased stability towards beta-lactamases. jetir.org | |
| C-7 (R1) | (Z)-methoxyoxime | Further increased stability towards beta-lactamases. jetir.org | Cefoxitin (7-methoxy group), Cefotaxime, Ceftazidime, Cefepime nih.gov |
| C-3 (R2) | Increased volume and polarity | Increased potency against MSSA. researchgate.net | |
| C-3 (R2) | Polar nitrogen atoms at Cα | Best effect on MSSA activity. researchgate.net | |
| C-3 (R2) | Siderophore moiety | Enhanced transport into Gram-negative bacteria, increased stability against resistance mech. | Cefiderocol koreamed.org |
| C-3 (R2) | Pyrrolidinium functional group | Increased antibacterial properties and stability against beta-lactamases. koreamed.org | Cefepime, Cefiderocol koreamed.org |
| C-3 (R2) | Cyclopropyl or trifluoromethyl group | Inhibited cephalexin (B21000) uptake by intestinal transporter (in specific analogs). asm.orgnih.gov | Analogs of cephalexin and loracarbef (B1675092) asm.orgnih.gov |
| C-3 (R2) | Lipophilic groups on primary amine (R1) | Retained Gram-positive activity, lost Gram-negative activity (in specific analogs). asm.orgnih.gov | Analogs of cephalexin and loracarbef asm.orgnih.gov |
| C-3 (R2) | Absence of aromatic ring in side chain | Loss of all antibacterial activity (in specific analogs). asm.orgnih.gov | Analogs of cephalexin and loracarbef asm.orgnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cephalosporins
Quantitative Structure-Activity Relationship (QSAR) modeling employs mathematical and statistical methods to correlate structural descriptors of compounds with their biological activities. This approach allows for the prediction of the activity of new, unsynthesized compounds and provides deeper insights into the molecular features that govern activity. researchgate.netnih.gov
QSAR studies on cephalosporins have utilized various molecular descriptors, including physicochemical properties (e.g., lipophilicity, electronic effects, molecular size) and structural features. researchgate.netresearchgate.netnih.gov
Key Findings from QSAR Studies:
Biological activity has been shown to correlate significantly with molecular size, lipophilicity, and electronic effects. researchgate.net
QSAR models have been developed to predict the absorption of cephalosporins, for instance, in zebrafish toxicity studies, using molecular descriptors. nih.govfrontiersin.org A model based on five molecular descriptors showed good predictive performance. nih.govfrontiersin.org
Studies investigating the binding of cephalosporins to human serum proteins using QSAR have identified polar interactions and hydrogen-bonding properties as major factors affecting binding ability. researchgate.net
QSAR models have been used to understand the effect of descriptors like eccentric connectivity index, fragment complexity, and topological polar surface area on the inhibitory activity of cephalosporins against transpeptidases. whitesscience.com A model indicated that higher eccentric connectivity index and topological polar surface area at R1 and R2 substituents enhance transpeptidase inhibitory action, while increased fragment complexity decreases it. whitesscience.com
QSAR analysis of different cephalosporin generations suggests that substitutions with greater volume and polarity on the R2 side chain increase potency on MSSA, and similar substitutions on the R1 side chain further enhance antibacterial activity. researchgate.net Activity against MRSA, however, appeared less dependent on R2 substitutions but more on the volume and polarity of accessory portions on R1. researchgate.net
QSAR studies can justify non-linear (e.g., quadratic) relationships between activity and descriptors like polarizability and transition state energy, which are theoretical indices for outer membrane permeability and reactivity with PBPs in Gram-negative bacteria. koreascience.kr
QSAR modeling serves as a valuable tool in the rational design of new cephalosporin derivatives with improved properties by providing a quantitative link between structural modifications and biological outcomes. researchgate.netresearchgate.net
Example of QSAR Data (Illustrative based on text):
While specific quantitative models with equations and coefficients are complex and depend on the dataset and descriptors used, the search results highlight the types of correlations found. For instance, a QSAR study on first-generation cephalosporins against S. aureus found a significant relationship between antimicrobial activity (pMIC) and pKa values, described by a second-order polynomial regression. researchgate.net
Here is a simplified representation of the types of data and correlations that might be found in QSAR studies, based on the search results. This is not a direct reproduction of a specific model but illustrates the concepts.
| Descriptor Type | Example Descriptors Mentioned | Observed Correlation with Activity (Illustrative) | Relevant Side Chain | Source Type (Based on Search) |
| Physicochemical | Molecular Size researchgate.net, Lipophilicity researchgate.net, Electronic Effects researchgate.net | Activity correlates significantly with these properties. researchgate.net | R1, R2 | Research Article researchgate.net |
| Topological | Eccentric Connectivity Index whitesscience.com, Topological Polar Surface Area whitesscience.com | Higher values correlate with enhanced transpeptidase inhibition. whitesscience.com | R1, R2 | Journal Article whitesscience.com |
| Structural/Fragment-based | Fragment Complexity whitesscience.com, Volume and Polarity of Substituents researchgate.net | Increased fragment complexity decreases transpeptidase inhibition. whitesscience.com Greater volume and polarity increase MSSA activity. researchgate.net | R1, R2 | Research Article researchgate.netwhitesscience.com |
| Electronic/Quantum Chemical | Polarizability koreascience.kr, Transition State Energy (β-lactam ring) koreascience.kr | Quadratic dependence observed with activity (related to permeability/reactivity). koreascience.kr | Core Structure, R1 | Research Study koreascience.kr |
| Acid-Base Properties | pKa researchgate.net | Significant correlation found with antimicrobial activity (e.g., against S. aureus). researchgate.net | R1 | Research Study researchgate.net |
Enzymatic Mechanisms and Protein Engineering of Cephalosporanic Acid Modifying Enzymes
Catalytic Mechanisms of Cephalosporin (B10832234) Acylases and Related Biocatalysts
Cephalosporin acylases (CAs) and glutaryl-7-aminocephalosporanic acid (glutaryl-7-ACA) acylases (GAs), which exhibit activity towards cephalosporin C, belong to the N-terminal hydrolase (Ntn) superfamily. nih.govjapsonline.compnas.org These enzymes are initially synthesized as inactive single-chain precursors and undergo post-translational autoproteolytic cleavage to yield a mature, active heterodimeric enzyme composed of α and β subunits. nih.govjapsonline.compnas.org This maturation process generates a new N-terminal residue, typically a serine or threonine, which is essential for catalysis. pnas.orgnih.gov
The catalytic mechanism of these acylases involves the hydrolysis of an amide bond. japsonline.com A key step in this mechanism is an acyl shift, which can be N → O or N → S, facilitated by the nucleophilic N-terminal residue generated during autoproteolytic processing. pnas.org The mechanism of action for CAs and GAs is similar, as they target the same site on the cephalosporin nucleus, specifically breaking the amide bond connecting the cephem core to the acyl group. japsonline.com
Active Site Analysis and Substrate Binding Interactions
The active site of cephalosporin acylases is located within a deep cavity formed by the heterodimer. rcsb.org Structural studies, including crystal structures and molecular modeling, have provided significant insights into how substrates bind within this cavity. nih.govpnas.orgrcsb.orgopenbiotechnologyjournal.comnih.govresearchgate.net
Analysis of the active site has identified specific amino acid residues crucial for substrate binding and interaction. nih.govopenbiotechnologyjournal.comnih.gov These interactions involve various forces, including hydrogen bonds and hydrophobic contacts, which orient the substrate for catalysis. openbiotechnologyjournal.comresearchgate.net However, studies have also revealed the existence of non-productive substrate binding sites, both at the entrance to and within the binding pocket. nih.gov Binding to these alternative sites can compete with productive binding at the active site, potentially limiting catalytic efficiency. nih.gov For instance, non-productive binding of cephalosporin C to residues like E86α, S369β, and S460β at the entrance, and G372β, W376β, and L457β within the pocket, has been observed. nih.gov
Role of Key Amino Acid Residues in Enzymatic Catalysis
The catalytic activity of cephalosporin acylases is highly dependent on specific amino acid residues within or near the active site. The N-terminal serine residue of the β-chain (Ser1β) acts as the primary nucleophile, initiating the hydrolytic reaction. japsonline.compnas.orgrcsb.orgresearchgate.net This residue is situated at the base of the active site cavity. rcsb.org
Beyond the catalytic nucleophile, other residues play critical roles in substrate binding, orientation, and transition state stabilization. Mutational studies have been instrumental in identifying these key residues and understanding their contributions. For example, residue Phe375 in Pseudomonas SY-77 cephalosporin acylase has been identified as important for substrate specificity. Mutations at this position can lead to shifts in substrate preference, such as favoring adipyl-7-ADCA over glutaryl-7-ACA.
Other residues found to be involved in catalysis or substrate binding include Asn266, Met269, Ala271, Tyr32β, Met31β, Phe58β, Ile75β, and Ile176β. nih.govnih.govopenbiotechnologyjournal.comresearchgate.netnih.gov Mutations at positions like Met269 and Ala271 have been shown to increase specific activity towards cephalosporin C. researchgate.net Similarly, mutations at Phe58β, Ile75β, and Ile176β were indicated to be involved in the catalysis of cephalosporin C to 7-ACA. openbiotechnologyjournal.comcitius.technology Mutational analysis of Asn266 demonstrated its importance for substrate specificity, with certain mutations leading to improved catalytic efficiency with adipyl-7-ADCA and modest improvements with cephalosporin C. nih.gov The residue Tyr32β has been shown to interact with the carboxyl group of cephalosporin C, and mutations here can affect binding. openbiotechnologyjournal.com Mutations from Met31β to Phe or Tyr have also been reported to enhance catalytic activity. openbiotechnologyjournal.com
Rational Design and Directed Evolution for Enzyme Improvement
To overcome limitations such as low activity and unfavorable substrate specificity of naturally occurring cephalosporin acylases, protein engineering techniques, including rational design and directed evolution, are extensively employed. nih.govresearchgate.netresearchgate.netfrontiersin.orgscispace.com These strategies aim to modify enzyme properties for improved performance in industrial bioconversion processes. researchgate.netresearchgate.netfrontiersin.orgscispace.com
Rational design involves making specific, deliberate mutations based on knowledge of the enzyme's three-dimensional structure and catalytic mechanism. researchgate.netfrontiersin.org Directed evolution mimics natural evolution in the laboratory by creating libraries of enzyme variants through random mutagenesis or recombination, followed by screening or selection for desired traits. frontiersin.orgscispace.com Semi-rational design combines aspects of both approaches, using structural information to target specific regions for diversification and screening. researchgate.netfrontiersin.org Techniques like error-prone PCR and site-saturation mutagenesis are commonly used to generate molecular diversity. nih.govresearchgate.netfrontiersin.org Computational tools, including molecular modeling and docking, are valuable in rational and semi-rational design to predict the effects of mutations and guide experimental efforts. nih.govopenbiotechnologyjournal.comnih.govresearchgate.netresearchgate.netopenbiotechnologyjournal.com
Strategies for Modifying Enzyme Substrate Specificity
A key objective in engineering cephalosporin acylases is to alter their substrate specificity, particularly to improve activity towards cephalosporin C for the direct production of 7-ACA. nih.govresearchgate.netnih.gov Strategies for modifying substrate specificity often focus on modifying residues within the active site or the substrate binding pocket. nih.govopenbiotechnologyjournal.comnih.govresearchgate.netnih.gov
Mutations can induce a shift in substrate preference from the enzyme's natural or preferred substrate, such as glutaryl-7-ACA, towards industrially relevant substrates like cephalosporin C or adipyl-7-ADCA. nih.govnih.govresearchgate.netnih.gov For example, mutations at Phe375 in Pseudomonas SY-77 glutaryl acylase resulted in a substrate specificity shift towards adipyl-7-ADCA. Similarly, engineering efforts have aimed to modify penicillin G acylase to change its specificity towards cephalosporin acylase substrates. nih.gov Detailed analysis of the effects of mutations at specific positions helps to elucidate how these residues influence substrate specificity.
Enhancing Catalytic Efficiency (kcat/Km) of this compound-Related Enzymes
Improving the catalytic efficiency, often represented by the specificity constant (kcat/Km), is a primary goal in the protein engineering of this compound-modifying enzymes. nih.govresearchgate.netnih.govcitius.technologyresearchgate.netasm.org A higher kcat/Km indicates a more efficient enzyme, either due to an increased turnover rate (kcat) or a stronger binding affinity for the substrate (lower Km).
Protein engineering studies have successfully generated enzyme variants with significantly enhanced kcat/Km values towards desired substrates. Mutations can affect kcat and Km independently or in combination. openbiotechnologyjournal.comresearchgate.netnih.govasm.org For instance, some mutations at Phe375 in Pseudomonas SY-77 glutaryl acylase increased catalytic efficiency towards adipyl-7-ADCA by increasing kcat and/or decreasing Km. Mutations in cephalosporin C acylase have also led to improved catalytic efficiency for the conversion of cephalosporin C to 7-ACA, with increases in specific activity and kcat/Km reported. researchgate.netcitius.technology Enhanced binding capability between the enzyme and the transition state of the substrate can lead to an increase in kcat by reducing the activation energy. openbiotechnologyjournal.com
Data from protein engineering studies often illustrate the impact of specific mutations on kinetic parameters. The following table provides examples of how mutations can affect the catalytic efficiency of cephalosporin acylases:
| Enzyme Source and Mutation | Substrate | kcat/Km Improvement (vs. Wild Type) | Reference |
| Pseudomonas SY-77 (N266H) | Adipyl-7-ADCA | 10-fold | nih.gov |
| Pseudomonas SY-77 (N266M) | Adipyl-7-ADCA | 15-fold | nih.gov |
| Pseudomonas N176 (VAC variants) | Cephalosporin C | Up to > 11,000-fold (specificity constant) | researchgate.netnih.gov |
| Pseudomonas sp. (AcyII mutant A12) | Cephalosporin C | 3-fold | citius.technology |
| Pseudomonas sp. (Met269Tyr) | Cephalosporin C | Increased specific activity 1.6-fold | researchgate.net |
| Pseudomonas sp. (Ala271Phe) | Cephalosporin C | Increased specific activity 1.7-fold | researchgate.net |
Note: Specific activity and kcat/Km are related measures of catalytic efficiency, with kcat/Km providing a more comprehensive picture of efficiency under limiting substrate concentrations.
Deacetylcephalosporin C Synthase (DACS) Research and Engineering
Deacetylcephalosporin C synthase (DACS), encoded by the cefF gene in Streptomyces clavuligerus, is a 2-oxoglutarate-dependent oxygenase that plays a crucial role in the biosynthesis of cephalosporins. asm.orgnih.govoup.comasm.org This enzyme catalyzes the hydroxylation of deacetoxycephalosporin C (DAOC) to deacetylcephalosporin C (DAC), a chemically challenging transformation. asm.orgnih.govoup.comasm.org
DACS has garnered interest as a potential biocatalyst for the production of semisynthetic cephalosporin intermediates, such as 7-ACA and hydroxymethyl-7-amino-cephalosporanic acid (HACA), particularly from more readily available substrates like cephalosporin G. asm.orgnih.govasm.org However, the native DACS enzyme typically exhibits negligible activity towards such unnatural substrates. asm.orgnih.govasm.org
To address this limitation, directed evolution strategies, including random, semirational, rational, and computational methods, have been applied to engineer DACS for improved activity and catalytic efficiency towards these alternative substrates. asm.orgnih.govasm.org These efforts have resulted in the identification of several DACS variants with enhanced catalytic performance compared to the wild-type enzyme. asm.orgnih.govasm.org For example, the engineered variant CefFGOS showed significantly higher kcat/Km values and improved expression levels and solubility. asm.org This variant demonstrated efficient bioconversion of cephalosporin G to deacetylcephalosporin G (DAG), which can subsequently be converted to HACA. asm.orgnih.govasm.org Mutational analysis of DACS has also helped to identify critical regions and residues involved in its catalysis. asm.orgoup.comasm.org
7-Aminothis compound Deacetylase Research and Applications
7-Aminothis compound (7-ACA) is a crucial intermediate in the production of numerous semi-synthetic cephalosporin antibiotics. medchemexpress.com The deacetylation of 7-ACA at the C3' position yields deacetyl-7-aminothis compound (D-7-ACA), another important building block for these antibiotics. nih.govfrontiersin.orgnih.govnih.gov While chemical deacetylation methods exist, they often involve harsh conditions, are energy-intensive, and produce toxic waste, leading to a preference for enzymatic approaches. frontiersin.orgnih.gov Enzymes capable of converting 7-ACA to D-7-ACA, primarily deacetylases or esterases, are therefore of significant industrial interest. nih.govfrontiersin.orgnih.gov
Enzymatic Mechanisms
7-ACA deacetylases, functioning as esterases, catalyze the hydrolysis of the acetyl group at the C3' position of 7-ACA. nih.govfrontiersin.orgnih.gov This reaction results in the formation of D-7-ACA and acetic acid. nih.govnih.gov
Studies on specific 7-ACA deacetylases have shed light on their catalytic mechanisms and key residues involved. For instance, EstZY from Alicyclobacillus tengchongensis, a CE7 family acetylesterase with 7-ACA deacetylase activity, has a putative catalytic triad (B1167595) composed of Ser185, Asp274, and His303, identified through homology modeling, site-directed mutagenesis, and molecular docking. nih.gov
Another enzyme, EstSJ from Bacillus subtilis, an SGNH family esterase belonging to the CE12 family, also exhibits 7-ACA deacetylase activity. frontiersin.orgnih.govnih.gov Its catalytic triad is composed of Ser186, Asp354, and His357. frontiersin.orgnih.govnih.gov Molecular docking studies with 7-ACA revealed that the substrate binds near these active residues, interacting with additional residues such as Asn259, Arg295, Thr355, and Leu356. frontiersin.orgnih.gov
The crystal structure of cephalosporin C deacetylase from Bacillus subtilis (a CE7 enzyme) reveals a hexameric structure with a classical alpha/beta hydrolase fold. nih.govrcsb.org The active sites, containing catalytic triads, are located within a narrow central tunnel, suggesting a mechanism that favors smaller acetylated substrates. nih.govrcsb.org
Protein Engineering
Protein engineering techniques, such as site-directed mutagenesis and directed evolution, are employed to improve the catalytic efficiency, stability, and specificity of 7-ACA deacetylases for industrial applications. frontiersin.orgresearchgate.net
Mutagenesis studies have been conducted on various deacetylases to understand the role of specific residues in activity and stability. For example, site-directed mutagenesis was used to study the catalytic triad of EstD1, an SGNH hydrolase from Alicyclobacillus tengchongensis with 7-ACA deacetylase activity. nih.gov
Protein engineering efforts on enzymes like acetyl xylan (B1165943) esterases from the CE7 family aim to enhance their activity towards specific substrates like cephalosporins. researchgate.netmdpi.com Understanding the structure-function relationship, often aided by crystal structures, is crucial for rational protein design. researchgate.netmdpi.complos.org
Research Findings and Applications
Enzymatic deacetylation of 7-ACA to D-7-ACA is a vital step in the production of several semi-synthetic cephalosporin antibiotics, including cefoxitin (B1668866) and cefuroxime. frontiersin.org This enzymatic conversion is increasingly favored over chemical methods due to its environmental advantages. frontiersin.orgnih.gov
Immobilized 7-ACA deacetylases are particularly valuable for industrial processes, allowing for enzyme reuse, simplified product separation, and improved stability. nih.govmdpi.comscispace.comgoogle.com Immobilization of Bacillus subtilis cephalosporin-C deacetylase on an anion-exchange resin showed that the immobilized enzyme retained significant activity and exhibited broader pH stability compared to the free enzyme. nih.gov Batch reactions using this immobilized enzyme successfully converted large quantities of 7-ACA to D-7-ACA with minimal loss of activity over numerous cycles. nih.gov
Research continues to identify and characterize novel enzymes with 7-ACA deacetylase activity from various sources, including thermophilic bacteria, which offer advantages in terms of thermostability for industrial processes. nih.govnih.gov
Detailed kinetic parameters for specific 7-ACA deacetylases have been determined. For instance, EstZY from Alicyclobacillus tengchongensis showed Km and Vmax values of 1.9 ± 0.23 mM and 258 ± 18.5 μM min-1, respectively, at optimal conditions. nih.gov EstSJ from Bacillus subtilis exhibited a deacetylation activity of 4.50 U mg-1 towards 7-ACA, with Km and Kcat/Km values of 25.66 ± 5.55 mM and 2.98 S-1 mM-1, respectively. frontiersin.org
The application of 7-ACA deacetylases is integral to multi-step enzymatic processes for producing 7-ACA and its derivatives from cephalosporin C. mdpi.comjapsonline.com While a two-step process involving D-amino acid oxidase and glutaryl-7-ACA acylase is common for producing 7-ACA from cephalosporin C, 7-ACA deacetylase is specifically used for the deacetylation of 7-ACA to D-7-ACA. mdpi.comscispace.comjapsonline.comcreative-enzymes.com One-pot enzymatic production strategies are also being explored to improve efficiency. mdpi.comresearchgate.net
Data from studies characterizing 7-ACA deacetylases often include parameters such as optimal temperature, pH, specific activity, and kinetic constants.
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Substrate | Km (mM) | Vmax (μM min-1) | Specific Activity (U mg-1) | Citation |
| Alicyclobacillus tengchongensis EstZY | 50 | 9.0 | 7-ACA | 1.9 ± 0.23 | 258 ± 18.5 | Not specified | nih.gov |
| Bacillus subtilis EstSJ | 30 | 8.0 | 7-ACA | 25.66 ± 5.55 | Not specified | 4.50 | frontiersin.orgnih.gov |
| Bacillus subtilis CAH | Not specified | Not specified | 7-ACA | 7.9 | Not specified | Not specified | researchgate.net |
| Thermotoga maritima AxeA | 90 | 6.5 | 7-ACA | 20.8 | Not specified | Not specified | uniprot.org |
Note: Specific activity values and kinetic parameters can vary depending on assay conditions and substrate concentration.
The stability of 7-ACA deacetylases under various conditions, including pH and temperature, is also a critical factor for their industrial viability. nih.govnih.govnih.gov Immobilization techniques have been shown to enhance the stability of these enzymes. nih.govscispace.comgoogle.com
Advanced Analytical Methodologies in Cephalosporanic Acid Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography encompasses a range of techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. These methods are indispensable for the analysis of cephalosporanic acid derivatives, allowing for the isolation and measurement of target compounds from synthesis mixtures or complex matrices. Liquid chromatography (LC), including its high-performance variants, is a principal analytical technique for cephalosporins due to its selectivity, accuracy, and ease of use. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications in Cephalosporin (B10832234) Analysis
HPLC is a widely utilized chromatographic technique in pharmaceutical analysis for the separation, identification, and quantification of various bioactive compounds, including cephalosporins. rssl.comencyclopedia.pub It offers high sensitivity and accuracy for the analysis of pharmaceutically active compounds in different samples. encyclopedia.pub Reversed-phase HPLC (RP-HPLC) has been a primary technique for cephalosporin analysis since the 1980s. nih.gov
HPLC methods have been developed and validated for the analysis of various cephalosporins in pharmaceutical formulations and biological fluids. For instance, an RP-HPLC method was developed for the simultaneous determination of eight cephalosporins (Cefepime Hydrochloride, Ceftazidime, Ceftiofur Sodium, Cefotaxime Sodium, Ceftriaxone (B1232239) Sodium, Cefoperazone Sodium, Cephradine, and Cefazolin Sodium) in pharmaceutical formulations. This method utilized a C8 reversed-phase column with a mobile phase of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, achieving linearity over a concentration range of 0.5-50 µg/mL with high correlation coefficients. sysrevpharm.org
Another HPLC method was developed for the rapid analysis of third-generation cephalosporins (ceftriaxone, cefixime, and cefdinir) in human plasma. This method employed a C18 column and a mobile phase of phosphate (B84403) buffer and methanol, achieving separation within 7.0 minutes with good resolution and recovery rates. chromatographyonline.com
HPLC is also used for the determination of cephalosporins in pharmaceutical dosage forms. An isocratic RP-HPLC method using a C18 column and a mobile phase mixture of triethylamine, methanol, acetonitrile, and water demonstrated linearity over a concentration range of 0.1–80 µg/ml for compounds like Cefaclor, Cefalexine, and Cefadroxil. iiste.org
The application of HPLC extends to the analysis of a wide range of cephalosporin congeners using a limited number of reagents, enabling reliable quantitation. researchgate.netnih.gov Methods involving solid-phase extraction (SPE) coupled with HPLC have also been developed for the determination of cephalosporins in complex matrices like milk. akjournals.com
Here is a data table summarizing some HPLC methods for cephalosporin analysis:
| Cephalosporins Analyzed | Column Type | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Run Time (min) | Reference |
| Cefepime, Ceftazidime, Ceftiofur, Cefotaxime, Ceftriaxone, Cefoperazone, Cephradine, Cefazolin | C8 Reversed-Phase | 0.1 M Ammonium acetate buffer (pH 5.6) : Acetonitrile (95:5) | 250 | 0.5 - 50 | 35 | sysrevpharm.org |
| Ceftriaxone, Cefixime, Cefdinir | C18 | 50 mM Phosphate buffer (pH 5.0) : Methanol (80:20) | 230 | Not specified | 7.0 | chromatographyonline.com |
| Cefaclor, Cefalexine, Cefadroxil | C18 | Triethylamine: Methanol: Acetonitrile: Water (2:10:20:68) | 265 | 0.1 - 80 | Not specified | iiste.org |
| Cephalexin (B21000), Cefamandole, Cephalothin, Cefotaxime, Cefazolin, Cephaloridine, Cefoxitin (B1668866), Cefaclor, Cephapirin, Cefoperazone | C18 Reverse-Phase | 0.01 M Sodium acetate : Acetonitrile-Methanol (various %) | Not specified | Therapeutic range | 4 - 6 | researchgate.netnih.gov |
Gas Chromatography (GC) in Chemical Analysis
Gas chromatography (GC) is another powerful separation technique, particularly useful for volatile or semi-volatile compounds. While HPLC is more commonly applied for the direct analysis of many cephalosporins due to their polarity and thermal lability, GC is valuable for the analysis of specific cephalosporins or related substances, such as residual solvents from the synthesis process. nih.govrsc.orgrsc.orggoogle.com
A sensitive static headspace gas chromatography (HSGC) method with flame ionization detection (FID) has been developed and validated for the determination of residual solvents commonly used in cephalosporin syntheses. This method allows for the analysis of multiple solvents like methanol, ethanol, ethyl acetate, acetone, and others, with optimized headspace and chromatographic parameters for enhanced sensitivity and resolution. rsc.orgrsc.org GC-Mass Spectrometry (GC-MS) methods are also employed for detecting and quantifying impurities like pivaloyl chloride in cephalosporin antibiotics bulk drugs, offering advantages in specificity and sensitivity. google.com
Ultra-High-Pressure Liquid Chromatography (UHPLC) for Enhanced Resolution
Ultra-High-Pressure Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle size columns and higher mobile phase pressures. This results in improved chromatographic resolution, speed, and sensitivity compared to conventional HPLC. longdom.org UHPLC has gained considerable attention in pharmaceutical analysis due to these advantages. longdom.org
UHPLC coupled with high-resolution mass spectrometry (HRMS), such as UHPLC-Q-Orbitrap HRMS or UHPLC-ToF-MS, is a powerful tool for the simultaneous determination and screening of multiple cephalosporins and other antibiotics in complex matrices like milk. nih.govmdpi.com These methods offer high resolution, sensitivity, and accuracy, enabling the detection and quantification of residues at very low concentrations. nih.govmdpi.com
A UHPLC-Q-Orbitrap HRMS method for the simultaneous determination of 17 cephalosporins in infant formula milk powder showed excellent linear correlation and low limits of detection and quantitation. nih.gov Similarly, UHPLC-ToF-MS has been used for the screening and quantification of a wide range of antibiotics, including cephalosporins, in milk, demonstrating effectiveness and accuracy. mdpi.com
Multidimensional Chromatography Approaches
Multidimensional chromatography involves the coupling of two or more separation techniques in series, providing enhanced peak capacity and resolution for the analysis of complex samples. This is particularly useful when dealing with samples containing numerous components or closely related substances that are difficult to resolve with a single chromatographic dimension.
Two-dimensional (2D) chromatography techniques, such as the combination of size exclusion chromatography (SEC) and reversed-phase liquid chromatography (RP-LC), have been applied to the separation and characterization of impurities, including polymerized impurities, in cephalosporins for injection. nih.gov This approach effectively combines the separation mechanisms of different chromatographic modes to achieve better resolution and enable the characterization of complex impurity profiles, often coupled with mass spectrometry for identification. nih.gov Thin-layer chromatography (TLC) can also be used in a two-dimensional format for separating mixtures of cephalosporins. akjournals.comresearchgate.net
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic methods probe the interaction of electromagnetic radiation with matter to gain information about the structure, composition, and properties of substances. These techniques are essential for confirming the structure of synthesized this compound derivatives and monitoring chemical reactions. anu.edu.au
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule. anu.edu.auresearchgate.netijpsonline.comslideshare.net Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR techniques are extensively used in cephalosporin research. mdpi.commagtechjournal.comresearchgate.netrdd.edu.iq
NMR spectroscopy is routinely employed to confirm the chemical structures of synthesized cephalosporin derivatives. rdd.edu.iqresearchgate.net Detailed analysis of ¹H and ¹³C NMR spectra, often supported by 2D NMR experiments like gHSQC, gHMBC, and COSY, allows for the unambiguous assignment of signals and confirmation of the proposed structures. mdpi.commagtechjournal.comresearchgate.net This is particularly important for characterizing new cephalosporins, synthetic intermediaries, and reaction byproducts. researchgate.net
NMR spectroscopic characteristics, such as the chemical shifts and coupling patterns of signals from the beta-lactam ring and the side chains, provide valuable information for identifying and differentiating various cephalosporin structures, including isomers. magtechjournal.comresearchgate.net Researchers analyze these spectral features to confirm the successful synthesis of target compounds and to understand the structural details that may influence their properties. mdpi.comrdd.edu.iq
For example, detailed 2D NMR data analysis has been undertaken for cephem derivatives to achieve total structure confirmation. mdpi.com Studies have also summarized the NMR spectroscopic characteristics of cephalosporin E-isomer impurities, highlighting the distinct features in their ¹H and ¹³C NMR spectra compared to Z-isomers, which are useful for chemical structure identification. magtechjournal.com
NMR spectroscopy is not only used for confirming the final product structure but also for monitoring chemical reactions involved in the synthesis of this compound derivatives. By analyzing NMR spectra of reaction mixtures at different time points, researchers can follow the progress of the reaction, identify intermediates, and detect the formation of byproducts.
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS/MS, GC-MS)
Mass spectrometry (MS) is a powerful tool for the structural characterization and identification of this compound and related cephalosporins. It provides information about the molecular weight and fragmentation patterns of the analyte, aiding in the confirmation of its structure and the detection of impurities or degradation products. Electrospray ionization mass spectrometry (ESI-MS), often coupled with high-performance liquid chromatography (HPLC-ESI/MS), has been successfully applied for the analysis of cephalosporins researchgate.net. This hyphenated technique combines the separation power of HPLC with the sensitive detection and structural information provided by MS.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is particularly valuable for the simultaneous determination and quantification of multiple cephalosporins, even at low concentrations in complex matrices like milk unite.edu.mkresearchgate.net. The tandem MS approach allows for increased selectivity and sensitivity by monitoring specific fragmentation pathways of target ions. For instance, LC-MS/MS methods have been developed and validated for the determination of cephalosporin residues in milk, involving sample extraction and solid-phase extraction cleanup before analysis on a C18 column unite.edu.mkresearchgate.net. The method demonstrated linearity with good correlation coefficients and acceptable recovery values unite.edu.mkresearchgate.net.
While GC-MS (Gas Chromatography-Mass Spectrometry) is typically less suitable for relatively non-volatile and polar compounds like this compound, LC-MS techniques are widely employed. LC-MS methods can achieve precise quantification by monitoring mass-to-charge (m/z) ratios of ions, such as deprotonated negative ions for organic acids mdpi.com. The sensitivity in LC-MS studies can be significantly enhanced through atmospheric pressure chemical ionization mdpi.com. LC-MS/MS, utilizing selected ion monitoring, offers even greater sensitivity compared to LC-UV mdpi.com. Protein mass spectrometry analysis has also been used to verify the expression of enzymes involved in the synthesis of 7-aminothis compound, a key intermediate derived from this compound mdpi.com.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Chemical Characterization
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular structure of this compound and cephalosporins. These methods are useful for qualitative analysis, identification, and studying the solid-state properties of these compounds.
FTIR spectroscopy involves the absorption of infrared radiation by the molecule, leading to vibrations of specific chemical bonds. The resulting spectrum shows characteristic absorption bands corresponding to different functional groups present. For cephalosporins, FTIR can identify key functional groups such as the beta-lactam ring, carbonyl groups, and C-N and C-S bonds asianpubs.orgresearchgate.net. For example, in the FTIR spectra of ceftriaxone and cefotaxime, strong intensity bands have been assigned to C=C and C=N stretching vibrations, as well as amide N-H deformation vibrations asianpubs.org.
Raman spectroscopy, on the other hand, is based on the inelastic scattering of light. It provides information about molecular vibrations that are Raman active, often complementing the information obtained from FTIR. Raman spectroscopy can also be used for substance identification, providing a distinct chemical fingerprint for a particular molecule horiba.com. Studies have utilized both IR and Raman spectroscopy for the quantitative determination of cephalosporin antibiotics in solid binary mixtures, a novel approach compared to earlier solution-based analyses researchgate.netnih.gov. Characteristic bands in the IR and Raman spectra, such as those around 800 cm⁻¹ and 721 cm⁻¹, have been used for quantitative analysis of various cephalosporins researchgate.netnih.gov. Raman spectroscopy can identify vibrational modes associated with specific parts of the cephalosporin structure, including the C-S stretch and carboxylate modes researchgate.net.
Both FTIR and Raman spectroscopy are valuable for identifying different functional groups and confirming the presence of the core cephalosporin structure asianpubs.org. These techniques can be applied to study the behavior of cephalosporins under different environmental conditions or in mixtures asianpubs.org.
Electrochemical and Potentiometric Methods in Cephalosporin Analysis
Electrochemical methods, including voltammetry and potentiometry, offer sensitive and cost-effective approaches for the analysis of cephalosporins. These methods exploit the electrochemical activity of the cephalosporin molecule, often related to the reducible or oxidizable functional groups present, particularly the beta-lactam ring.
Electrochemical detection of cephalosporins is a promising approach for monitoring their levels in various samples, including process waters researchgate.net. Voltammetric techniques, such as differential pulse voltammetry and square wave voltammetry, have been used for the determination of cephalosporins acs.orgresearchgate.net. These methods can provide information about the electrochemical behavior of the compounds and can be adapted for quantitative analysis. For instance, the electrochemical oxidation of several cephalosporins has been evaluated, and methods have been developed for their detection based on the anodic oxidation of the cephalosporin nucleus researchgate.netacs.org. The characteristic electrochemical signals of the beta-lactam ring may disappear upon hydrolysis, and additional oxidation signals linked to degradation products can appear, providing insights into the state of the cephalosporins researchgate.net.
Potentiometric methods involve measuring the potential difference of an electrochemical cell under equilibrium conditions. Potentiometric titration is a common quantitative chemical analysis method used in the pharmaceutical industry researchgate.net. Potentiometric sensors, including ion-selective electrodes, have been developed for the determination of specific cephalosporins zldm.runih.gov. These sensors can be designed to selectively respond to the concentration of the target analyte. Potentiometric titration has been used to study the physicochemical properties of cephalosporin derivatives, such as determining acid ionization constants researchgate.netnih.gov. Arrays of potentiometric sensors have also been proposed for the analysis of mixtures of cephalosporin antibiotics zldm.ru. These electrochemical and potentiometric approaches provide valuable analytical tools for the study and determination of this compound and its derivatives.
Future Directions and Emerging Research Areas in Cephalosporanic Acid Chemistry
Development of Sustainable Production Technologies for 7-ACA
The production of 7-ACA has historically relied on chemical methods involving the deacylation of cephalosporin (B10832234) C (CPC). However, these traditional chemical routes are associated with significant environmental drawbacks, including the use of hazardous organic solvents and the generation of toxic waste and polluted water mdpi.comubbcluj.ronih.gov. This has driven a significant shift towards the development of more sustainable production technologies, with enzymatic hydrolysis emerging as the preferred method. ubbcluj.roglobalgrowthinsights.comtowardshealthcare.com
Enzymatic hydrolysis offers several advantages over chemical cracking, such as higher yield, improved purity, and reduced environmental impact. globalgrowthinsights.comtowardshealthcare.com This process typically involves the use of specific enzymes to convert cephalosporin C into 7-ACA. globalgrowthinsights.com The two-step enzymatic procedure, utilizing D-amino acid oxidase (DAO) and glutaryl-7-ACA acylase (GLA), has gradually replaced the classical chemical route due to its comparable yield and improved sustainability mdpi.comubbcluj.ro. DAO is used to modify the 7-aminoadipyl side chain of CPC, producing glutaryl-7-aminocephalosporanic acid (GL-7-ACA), which is then converted to 7-ACA by GLA mdpi.com. Immobilized enzymes are often employed in this two-step process, offering the benefit of easy recovery and reusability, which is crucial for industrial applications towardshealthcare.com.
A more recent innovation is the development of a one-step bioconversion process using a single enzyme, cephalosporin C acylase (CCA) mdpi.comubbcluj.ro. CCAs directly cleave the acyclic amide bond in CPC to yield 7-ACA mdpi.com. While natural CCAs often have limitations in terms of activity and specificity for industrial-scale CPC conversion, significant research efforts have focused on protein engineering of CCAs to improve their catalytic efficiency and substrate specificity mdpi.comrsc.orgnih.govnih.govresearchgate.net. For instance, modifications to specific amino acids in GL-7-ACA acylase from Pseudomonas sp. have resulted in mutant variants with significantly increased activity on CPC mdpi.com.
The growing emphasis on green chemistry and sustainable manufacturing practices is expected to further accelerate the adoption of enzymatic hydrolysis and the development of more efficient biocatalysts for 7-ACA production. globalgrowthinsights.com
Integration of Synthetic Biology and Advanced Biosynthesis Approaches
Synthetic biology and advanced biosynthesis approaches are playing an increasingly important role in the production of this compound derivatives, offering potential routes to overcome limitations of traditional fermentation and enzymatic processes. One promising area is the development of recombinant microbial strains capable of directly producing 7-ACA or its precursors through engineered biosynthetic pathways.
Another approach involves engineering penicillin-producing organisms like Penicillium chrysogenum to produce intermediates that can be converted to 7-ACA or 7-aminodesacetoxythis compound (7-ADCA). By introducing and expressing heterologous genes encoding enzymes like expandase and hydroxylase, P. chrysogenum strains can be engineered to produce adipoyl-7-ADCA or adipoyl-7-ACA, which can then be cleaved enzymatically to yield 7-ADCA or 7-ACA, respectively google.comgoogle.com. This leverages the existing fermentation infrastructure for penicillin production and integrates steps of the cephalosporin biosynthetic pathway. google.com
The aim of these synthetic biology approaches is to create more efficient and cost-effective bioprocesses for producing the core cephalosporin scaffolds with reduced environmental impact. google.comgoogle.com This includes efforts to achieve high industrial yields and explore novel enzymatic activities within engineered microbial systems. google.com
Advanced Computational Modeling in this compound Chemical and Enzymatic Studies
Computational modeling plays a crucial role in advancing this compound chemistry, particularly in understanding enzyme mechanisms, designing improved biocatalysts, and predicting the properties of novel derivatives. In silico approaches can complement experimental studies by providing insights at the molecular level.
Computational enzyme design strategies are being employed to engineer enzymes with enhanced catalytic activities for the conversion of cephalosporin C to 7-ACA. By using computational protocols, researchers can predict effective mutations in enzymes like cephalosporin C acylase that are likely to improve their catalytic efficiency rsc.orgrsc.org. For instance, computational design aided the identification of specific mutations in a Pseudomonas strain N176 cephalosporin C acylase that resulted in a significant increase in catalytic efficiency for the one-step conversion of CPC to 7-ACA under industrial conditions. rsc.orgrsc.org
Computational methods can evaluate numerous mutations and explore mutational spaces that are difficult to access experimentally, thereby reducing the need for extensive in vitro screening researchgate.net. These methods are also valuable for studying the interaction of this compound derivatives with target proteins, such as β-lactamases, which is crucial for understanding resistance mechanisms and designing new antibiotics to overcome them. nih.gov Computational analysis can predict binding energies and interactions, guiding the design of derivatives with improved efficacy against resistant strains. nih.gov
Furthermore, computational studies can aid in understanding the structure-function relationship of enzymes involved in this compound modification and biosynthesis, facilitating rational enzyme engineering for desired properties. researchgate.net
Exploration of Novel this compound Architectures and Their Derivatization
Research continues into exploring novel architectural modifications of the this compound scaffold and developing new derivatization strategies to create compounds with improved pharmacological properties, expanded spectrum of activity, or the ability to circumvent resistance mechanisms.
This involves the synthesis of novel this compound derivatives with various substituents at different positions of the core structure. For example, researchers have synthesized 7-aminothis compound derivatives containing additional β-lactam rings or modified side chains to investigate their activity against bacteria, including resistant strains. nih.gov Studies have shown that modifications to the side chains of 7-ACA can significantly affect antibacterial activity, pharmacokinetic properties, and receptor binding affinity, leading to the development of new classes of cephalosporin antibiotics. ubbcluj.ro
The exploration of novel architectures also includes investigating modifications at the C3 position of the this compound nucleus, which is a key site for derivatization and influences the properties of semi-synthetic cephalosporins. japsonline.comfrontiersin.org
Derivatization strategies are being developed using various chemical and enzymatic methods to introduce diverse functional groups onto the this compound scaffold. This includes the synthesis of derivatives involving amino acids and peptides researchgate.net, as well as the creation of hybrid molecules using green chemistry methods like microwave-assisted synthesis. researchgate.net The goal is to generate libraries of novel compounds that can be screened for desired biological activities, such as improved antimicrobial potency or novel mechanisms of action. researchgate.netresearchgate.net The synthesis of modified this compound antibiotics with properties like photodecomposition is also an area of research aimed at combating antimicrobial resistance. unit.no
Q & A
Q. What are the foundational steps in synthesizing cephalosporanic acid derivatives from 7-aminothis compound (7-ACA)?
The synthesis typically involves hydrolysis followed by acylation. Hydrolysis of 7-ACA under controlled low temperatures (e.g., −25°C) activates the β-lactam ring for subsequent reactions. Acylation with substrates like 2-furanyl-(methoxyimino)acetyl chloride at −10°C and a molar ratio of 1:1.15 (7-ACA:acylating agent) achieves yields up to 80% . The choice of protecting groups and reaction solvents (e.g., dichloromethane) is critical to avoid side reactions .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) confirms structural integrity, particularly the β-lactam and dihydrothiazine rings. Mass spectrometry (MS) validates molecular weights, and UV-Vis spectroscopy assesses purity via absorbance at 450 nm (threshold <0.050) .
Q. How should researchers design a literature review to identify gaps in this compound synthesis?
Systematically categorize studies by synthesis routes (chemical vs. enzymatic), yield optimization strategies, and catalytic mechanisms. Use databases like PubMed and SciFinder with keywords such as "7-ACA acylation," "cephalosporin acylase," and "β-lactam reactivity." Prioritize peer-reviewed journals over patents for mechanistic insights .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve acylation efficiency in 7-ACA derivatization?
Key variables include temperature (−10°C to 0°C to stabilize intermediates), pH (6.5–7.0 to maintain enzyme activity in enzymatic methods), and stoichiometric excess of acylating agents (1.15–1.2 equivalents). Kinetic studies using stopped-flow spectroscopy can identify rate-limiting steps, such as nucleophilic attack on the β-lactam carbonyl .
Q. What experimental strategies resolve contradictions in reported yields between enzymatic and chemical synthesis methods?
Conduct head-to-head comparisons under standardized conditions (e.g., substrate concentration, temperature). For enzymatic routes, measure catalytic efficiency (kcat/KM) of acylases like Pseudomonas sp. mutants, which show 100-fold improved activity on cephalosporin C vs. glutaryl-7-ACA . For chemical methods, assess the impact of protecting groups (e.g., 4-nitrobenzyl esters) on side-product formation .
Q. How can enzyme engineering enhance the production of 7-ACA from cephalosporin C?
Employ error-prone PCR and site-saturation mutagenesis to modify acylase substrate specificity. For example, the A215Y-H296S-H309S mutant increases conversion rates to 90% in bioreactors by enhancing binding affinity for cephalosporin C over glutaryl-7-ACA . Knockout of competing pathways (e.g., E. coli cephalosporin C acetyl esterase) further improves yield .
Q. What methodologies validate the biological activity of novel this compound derivatives?
Use minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria. Pair this with molecular docking studies to predict interactions with penicillin-binding proteins (PBPs). Structural modifications at C3 (e.g., chlorine substitution in cefaclor) should correlate with enhanced β-lactamase stability .
Data Analysis & Presentation
Q. How should researchers present conflicting data on this compound stability in acidic environments?
Use comparative tables to list degradation rates under varying pH (1.5–7.0), temperature, and solvent conditions. Highlight outliers via statistical tests (e.g., ANOVA) and propose mechanistic explanations, such as β-lactam ring hydrolysis catalyzed by protons .
Q. What frameworks guide hypothesis testing for this compound bioactivity studies?
Develop null hypotheses (e.g., "C3 modification does not alter antibacterial spectrum") and use dose-response assays. Include positive controls (e.g., cefotaxime) and negative controls (unmodified 7-ACA) to isolate structural effects .
Experimental Design
Q. How to design a robust protocol for scaling up 7-ACA synthesis from lab to pilot plant?
Implement process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., dissolved oxygen in bioreactors). For enzymatic routes, optimize fed-batch strategies to maintain substrate concentrations below inhibitory thresholds (e.g., 2 wt.% D-dihydrophenylglycine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
